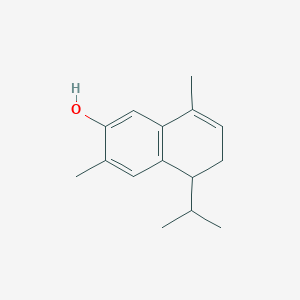

7-Hydroxy-3,4-dihydrocadalin

Vue d'ensemble

Description

7-Hydroxy-3,4-dihydrocadalin is a naturally occurring compound known for its significant biological activities. It is primarily found in certain plant species and has been studied for its potential therapeutic effects, particularly in the context of neuropathic pain and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dihydrocadalin typically involves the extraction from natural sources followed by purification processes. The specific synthetic routes and reaction conditions are not extensively documented in the literature. general organic synthesis techniques such as solvent extraction, chromatography, and crystallization are employed to isolate and purify the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The scalability of these methods remains a challenge, and further research is needed to develop efficient industrial production techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxy-3,4-dihydrocadalin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from these reactions are often derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying natural product synthesis and reaction mechanisms.

Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.

Mécanisme D'action

The mechanism of action of 7-Hydroxy-3,4-dihydrocadalin involves its interaction with various molecular targets and pathways:

Antioxidant Properties: The compound exhibits antioxidant activity, reducing oxidative stress in cells.

Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Neuropathic Pain Relief: The compound interacts with serotonin receptors and inhibits guanylyl cyclase, contributing to its antinociceptive effects

Comparaison Avec Des Composés Similaires

Silymarin: Another polyphenolic compound with antioxidant and anti-inflammatory properties.

Quercetin: Known for its antioxidant activity and potential therapeutic effects in various diseases.

Curcumin: A well-studied compound with anti-inflammatory and antioxidant properties.

Uniqueness: 7-Hydroxy-3,4-dihydrocadalin is unique due to its specific interaction with serotonin receptors and its potent antinociceptive effects, which are comparable to those of pregabalin but without affecting motor activity .

Propriétés

IUPAC Name |

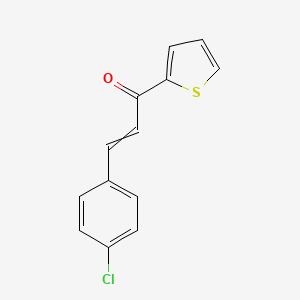

3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-9,12,16H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHICMXANUYYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 7-Hydroxy-3,4-dihydrocadalin?

A1: this compound, a sesquiterpenoid isolated from the Mexican medicinal plant Heterotheca inuloides, exhibits a variety of biological activities. It has demonstrated:

- Cytotoxic activity: It shows cytotoxic effects against several solid tumor cell lines. []

- Antioxidant activity: It inhibits both autoxidative and microsomal lipid peroxidation. [, ]

- Antinociceptive activity: It exhibits significant antinociceptive effects in inflammatory pain models, potentially by activating peripheral 5-HT1 serotonergic receptors. [, ]

- Anti-inflammatory activity: It displays anti-inflammatory effects, particularly in a croton oil-induced ear edema model, likely through inhibition of COX-1. []

- Antibacterial activity: It shows potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Q2: What is the mechanism of action for the antinociceptive effect of this compound?

A: Research suggests that the antinociceptive effect of this compound is mediated, at least in part, through the activation of peripheral 5-HT1 serotonergic receptors. [] This conclusion is supported by studies using selective receptor antagonists, where pretreatment with 5-HT1 receptor antagonists significantly reduced the antinociceptive effect of this compound in the formalin test. Further research is needed to fully elucidate the specific subtypes of 5-HT1 receptors involved and to explore other potential mechanisms.

Q3: Does this compound exhibit selectivity towards COX-1 or COX-2 enzymes?

A: In vitro studies indicate that this compound preferentially inhibits COX-1 over COX-2. It demonstrated an IC50 of 22 µM for COX-1 and a much higher IC50 of 526 µM for COX-2. [] This selectivity for COX-1 may contribute to its anti-inflammatory effects observed in the croton oil-induced edema model.

Q4: What are the potential applications of this compound based on its biological activities?

A4: The diverse biological activities of this compound suggest several potential applications:

- Anticancer agent: Its cytotoxic activity against tumor cells warrants further investigation for its potential use in cancer therapy. []

- Pain management: The antinociceptive properties, particularly in inflammatory pain, make it a promising candidate for developing novel analgesics. [, ]

- Anti-inflammatory drug development: The anti-inflammatory effects, possibly linked to COX-1 inhibition, could be further explored for treating inflammatory conditions. []

- Antibacterial agent: Its potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA, highlights its potential for developing new antibacterial therapies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)

![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)

![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)